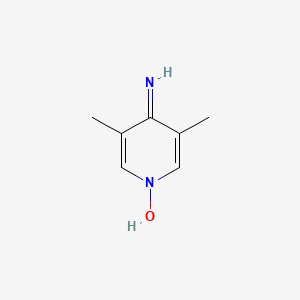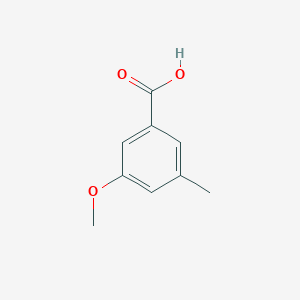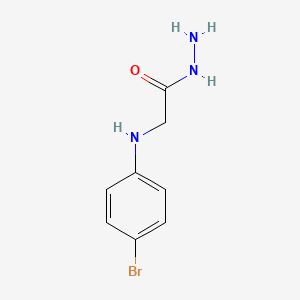
1-Hydroxy-3,5-dimethylpyridin-4-imine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Hydroxy-3,5-dimethylpyridin-4-imine (1-HPDI) is an organic compound belonging to the pyridine family. It is a colorless liquid with a boiling point of 156 °C and a melting point of -68 °C. 1-HPDI is an important intermediate in the synthesis of various pharmaceuticals and other compounds. It is also used in the production of dyes, pigments, and other organic compounds.
Scientific Research Applications
Metabolites and Metabolic Pathways
L-735,524, an HIV-1 protease inhibitor, undergoes extensive metabolism, including glucuronidation, pyridine N-oxidation, para-hydroxylation, 3'-hydroxylation, and N-depyridomethylation, with the urinary excretion representing a minor elimination pathway. The intact compound is the major component in urine, while each metabolite level is relatively low (Balani et al., 1995).
Enzymatic Catalysis and In Vitro Studies
BIIB021, an HSP90 inhibitor, is extensively metabolized primarily via hydroxylation, O-demethylation, and glutathione conjugation. The formation of a specific metabolite, M10, is catalyzed primarily by aldehyde oxidase, with the catalytic activity being the highest in monkeys, followed by mice, humans, and rats, indicating species-specific differences in metabolism (Xu et al., 2013).
Pharmacokinetics and Drug Metabolism
Human Urinary Excretion and Pharmacokinetics
The study of the pharmacokinetics of 7-hydroxycitronellal (7-HC) in humans after oral or dermal dosage revealed the identification of suitable metabolites for biomonitoring, with peak excretion occurring between 3 and 5 hours after oral application and about 10 hours after dermal administration. This research provides insights into the urinary excretion kinetics of fragrance compounds, which could be relevant for understanding the metabolism and excretion patterns of structurally similar compounds (Stoeckelhuber et al., 2017).
Future Directions
Novel 3,5-dimethylpyridin-4(1H)-one scaffold compounds have been synthesized and evaluated as AMP-activated protein kinase (AMPK) activators . Unlike direct AMPK activators, this series of compounds showed selective cell growth inhibitory activity against human breast cancer cell lines . This suggests potential future directions in the development of new therapeutics.
Properties
IUPAC Name |
1-hydroxy-3,5-dimethylpyridin-4-imine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c1-5-3-9(10)4-6(2)7(5)8/h3-4,8,10H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCEGLEZWTMEYSG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C=C(C1=N)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60313547 |
Source


|
| Record name | 1-hydroxy-3,5-dimethylpyridin-4-imine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60313547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76139-65-6 |
Source


|
| Record name | NSC272272 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=272272 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-hydroxy-3,5-dimethylpyridin-4-imine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60313547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![Ethyl [(3-methylphenyl)amino]acetate](/img/structure/B1330508.png)



